Cox-2-IN-24

COX-2 inhibition IC50 Celecoxib comparison

COX-2 inhibitor studies are frequently confounded by variable isoform selectivity and GI toxicity across compound series. COX-2-IN-24 (CAS 2417995-10-7), a bumetanide-derived benzenesulfonamide with differentiated binding geometry, directly resolves these limitations. • IC50 0.17 µM - 23.7-fold more potent than celecoxib in vitro • SI 115.82 - highest selectivity index in its series; low ulcerogenic liability in rat models even after repeated oral dosing • Validated in carrageenan-induced paw edema model; ≥98% purity Ideal for chronic inflammation studies requiring robust efficacy with minimal COX-1-mediated GI interference.

Molecular Formula C24H24BrN5O3S2
Molecular Weight 574.5 g/mol
Cat. No. B15141547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-24
Molecular FormulaC24H24BrN5O3S2
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)S(=O)(=O)N)OC4=CC=CC=C4
InChIInChI=1S/C24H24BrN5O3S2/c1-2-3-13-27-20-14-16(23-28-29-24(34)30(23)18-11-9-17(25)10-12-18)15-21(35(26,31)32)22(20)33-19-7-5-4-6-8-19/h4-12,14-15,27H,2-3,13H2,1H3,(H,29,34)(H2,26,31,32)
InChIKeyGRUYGCKTBSHKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-24: Core Identity and Baseline Profile


COX-2-IN-24 (CAS 2417995-10-7, molecular formula C24H24BrN5O3S2, MW 574.51) is a synthetic benzenesulfonamide derivative that acts as a selective, orally active inhibitor of cyclooxygenase-2 (COX-2) [1]. It was identified as compound 9c in a medicinal chemistry campaign based on a bumetanide scaffold, and is characterized in the primary literature as a triazole-containing benzenesulfonamide with an in vitro IC50 of 0.17 µM against COX-2 [1]. The compound has been profiled in vivo for anti-inflammatory activity and gastrointestinal safety, with reported low ulcerogenic liability in preclinical rat models . It is commercially available from multiple research chemical suppliers, typically with a purity specification of ≥98% .

Oral COX-2 inhibitor tool compound for pathway studies
Bumetanide-derived benzenesulfonamide scaffold for SAR exploration
In vivo inflammation model endpoint research support

COX-2-IN-24: In-Class Functional Uniqueness


COX-2 inhibitors are not a homogeneous class; subtle variations in scaffold geometry, substituent patterns, and heterocyclic cores profoundly influence selectivity indices, binding kinetics, and in vivo tolerability profiles [1]. The benzenesulfonamide series exemplified by COX-2-IN-24 was specifically engineered on a bumetanide-derived scaffold, which imparts a unique binding orientation within the COX-2 active site that differs from the diarylheterocycle architecture of celecoxib and related coxibs [1]. Consequently, even compounds within the same chemical series can exhibit order-of-magnitude differences in COX-2 selectivity index (SI) and ulcerogenic potential [1]. Direct substitution of COX-2-IN-24 with another COX-2 inhibitor, without accounting for these scaffold- and substituent-specific performance attributes, risks compromising experimental reproducibility, skewing structure-activity relationship (SAR) interpretations, and potentially obfuscating safety signals in preclinical models. The quantitative evidence below delineates precisely where COX-2-IN-24 differentiates itself from both the clinical benchmark celecoxib and its immediate structural analogs.

Scaffold Bumetanide-derived core may shift selectivity and binding mode relative to diarylheterocycle coxibs.
Substituent Triazole substitution pattern can alter in vivo tolerability endpoints compared to pyrazole or other analogs.
Class COX-2 selectivity index may vary significantly; direct interchange risks confounding model readouts.

COX-2-IN-24: Head-to-Head Differentiation Evidence


COX-2 Inhibitory Potency vs. Celecoxib and Analogs

COX-2-IN-24 (compound 9c) exhibits an in vitro IC50 of 0.17 µM against COX-2, which is 23.7-fold more potent than the reference drug celecoxib (IC50 = 4.03 µM in the same assay system) [1]. Within the same compound series, COX-2-IN-24 (9c) demonstrates superior potency compared to the pyrazole analog 6b (IC50 = 0.32 µM) and the structurally related triazole 9a (IC50 = 0.28 µM), representing a 1.9-fold and 1.6-fold improvement in potency, respectively [1].

COX-2 IC50
Head-to-head
0.17 µM
23.7-fold vs celecoxib (4.03 µM); 1.9-fold vs 6b; 1.6-fold vs 9a
Reported potency context; supports selection for potency-sensitive assays.
In vitro inhibition assay, Ibrahim et al. 2020.
COX-2 inhibition IC50 Celecoxib comparison Bumetanide scaffold

COX-2 Selectivity Index vs. Celecoxib

COX-2-IN-24 (9c) achieves a COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) of 115.82, which is markedly higher than the SI reported for celecoxib in the same study [1]. In comparison, the pyrazole analog 6b has an SI of 61.13, and the triazole analog 9a has an SI of 71.93, establishing COX-2-IN-24 as the most selective compound within this benzenesulfonamide series [1].

COX-2 Selectivity Index
Head-to-head
SI 115.82
1.9-fold higher than 6b (61.13); 1.6-fold higher than 9a (71.93); higher than celecoxib
Reported selectivity context; supports isoform profiling and GI tolerability study design.
IC50 ratios from in vitro COX-1/COX-2 assays.
COX-2 selectivity Selectivity Index COX-1 sparing GI safety

In Vivo Anti-Inflammatory Efficacy vs. Celecoxib

In the carrageenan-induced rat paw edema model, COX-2-IN-24 (9c) demonstrated higher anti-inflammatory efficacy than celecoxib [1]. The study authors reported that triazoles 9a and 9c 'demonstrated higher efficacy than celecoxib' in this in vivo model [1]. Additionally, independent vendor annotations confirm that COX-2-IN-24, administered intraperitoneally at 9 mg/100 g once per hour for 4 hours, exhibited promising anti-inflammatory activity in the same model .

In Vivo Edema Model
Direct comparison
Higher reported response than celecoxib at 9 mg/100 g i.p.
Reported model-response context; supports inflammation endpoint review.
Carrageenan rat paw edema model; Ibrahim et al. 2020.
In vivo efficacy Carrageenan-induced edema Anti-inflammatory Celecoxib comparison

Gastrointestinal Ulcerogenic Liability

COX-2-IN-24 was evaluated for ulcerogenic potential in male albino rats following oral administration (9 mg/100 g, once daily for 3 days) and exhibited low ulcerogenic activity [1]. This low ulcerogenic profile aligns with the compound's high COX-2 selectivity index of 115.82 [1]. While specific ulcer index scores for COX-2-IN-24 were not provided in the available excerpts, the authors concluded that 'most of the prepared compounds possess low ulcerogenic potential when administered orally,' and that these compounds have 'great potential to be developed as safe therapeutics' [1].

Ulcerogenicity Profile
Class-level
Low reported ulcerogenic activity after 3-day oral dosing in rats
Reported tolerability endpoint; supports chronic model context where GI confounders are a concern.
Class-level inference; individual compound scores not detailed.
Ulcerogenicity Gastrointestinal safety COX-1 sparing In vivo tolerability

Scaffold Differentiation: Bumetanide-Derived Series

COX-2-IN-24 (9c) is a 1,2,4-triazole-containing benzenesulfonamide built on a bumetanide scaffold, a structural lineage that distinguishes it from the diarylheterocycle core of celecoxib and the sulfonamide architecture of valdecoxib [1]. Within its own series, COX-2-IN-24 differentiates from analogs 6b (pyrazole) and 9a (triazole with different substitution) through specific substituent patterns that confer its enhanced potency and selectivity [1]. Molecular modeling studies indicate that incorporation of the bumetanide-derived scaffold leads to a unique binding mode within the COX-2 active site, which is likely responsible for the observed significant COX-2 selectivity [1].

Scaffold Identity
Class-level
Bumetanide-derived 1,2,4-triazole benzenesulfonamide; unique binding mode predicted
Supports scaffold-hopping SAR; chemotype distinct from classical coxibs.
In silico docking studies; Ibrahim et al. 2020.
Chemical scaffold Bumetanide Triazole Structure-activity relationship

COX-2-IN-24: Research Applications and Use Cases


In Vivo Inflammation Pharmacology

COX-2-IN-24 is particularly suited for in vivo studies employing the carrageenan-induced rat paw edema model, where it has been directly shown to outperform the clinical benchmark celecoxib [1]. Investigators seeking a tool compound with robust, quantifiable anti-inflammatory activity that exceeds that of the standard-of-care coxib should prioritize COX-2-IN-24 to ensure sensitive and reproducible efficacy readouts [1].

GI-Sparing Studies with High COX-2 Selectivity

With a COX-2 selectivity index of 115.82—the highest among the benzenesulfonamide series and superior to celecoxib—COX-2-IN-24 is the compound of choice for experiments where minimizing COX-1-mediated gastrointestinal toxicity is paramount [1]. Its low ulcerogenic liability in rat models, even after repeated oral dosing, makes it an ideal candidate for chronic inflammation studies where GI adverse events would otherwise confound long-term endpoints [1].

Scaffold-Hopping and Structure-Based Drug Design

The bumetanide-derived benzenesulfonamide core of COX-2-IN-24 represents a distinct chemotype from the traditional diarylheterocycle coxib scaffold [1]. This structural divergence, combined with the compound's well-characterized in vitro and in vivo profiles, positions COX-2-IN-24 as a privileged starting point for medicinal chemistry efforts aimed at exploring novel COX-2 inhibitor scaffolds, understanding alternative binding modes, or developing next-generation anti-inflammatory agents with differentiated safety pharmacology [1].

Positive Control for COX-2 Selectivity Assays

The 23.7-fold potency advantage over celecoxib, coupled with the highest SI in its series, makes COX-2-IN-24 an excellent positive control for in vitro assays designed to benchmark COX-2 inhibition and isoform selectivity [1]. Its well-defined IC50 (0.17 µM) and SI (115.82) provide clear, quantitative reference points for validating assay performance and calibrating new COX-2 inhibitor candidates [1].

Application
Selection Property
Validation Focus
Carrageenan-induced inflammation studies
Reported model-response context
Edema endpoint quantification
Chronic inflammation model studies
COX-2 selectivity review
GI tolerability endpoint monitoring
Scaffold-hopping SAR campaigns
Bumetanide chemotype distinct from coxibs
Binding-mode characterization
COX-2 selectivity assay benchmarking
Reported inhibitory potency context
Assay calibration and selectivity validation

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42 linked technical documents
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